
1-Acetyl-1,2-dihydroquinoline-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-1,2-dihydroquinoline-2-carbonitrile is a heterocyclic compound with the molecular formula C12H10N2O It is a derivative of quinoline, characterized by the presence of an acetyl group at the first position and a carbonitrile group at the second position of the dihydroquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetyl-1,2-dihydroquinoline-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 2-quinolinecarbonitrile with acetic anhydride under reflux conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the acetylation process. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-1,2-dihydroquinoline-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid, while reduction can produce 1-acetyl-1,2-dihydroquinoline-2-amine .
Scientific Research Applications
1-Acetyl-1,2-dihydroquinoline-2-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the development of new drugs.
Medicine: Research has shown potential anticancer, antimicrobial, and anti-inflammatory properties, making it a candidate for drug development.
Industry: It is utilized in the production of dyes, pigments, and other chemical intermediates
Mechanism of Action
The mechanism by which 1-acetyl-1,2-dihydroquinoline-2-carbonitrile exerts its effects involves interactions with various molecular targets and pathways. For instance, it may inhibit specific enzymes or bind to receptors, altering cellular processes and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the acetyl and carbonitrile groups.
1-Acetyl-2,2,4-trimethyl-1,2-dihydroquinoline: A derivative with additional methyl groups, offering different chemical properties and applications.
4-Hydroxy-2-quinolones: Compounds with a hydroxyl group at the fourth position, known for their pharmaceutical importance
Uniqueness: 1-Acetyl-1,2-dihydroquinoline-2-carbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic properties make it a valuable compound in research and industry.
Properties
CAS No. |
57309-71-4 |
|---|---|
Molecular Formula |
C12H10N2O |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
1-acetyl-2H-quinoline-2-carbonitrile |
InChI |
InChI=1S/C12H10N2O/c1-9(15)14-11(8-13)7-6-10-4-2-3-5-12(10)14/h2-7,11H,1H3 |
InChI Key |
JEUCELAYWFREBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(C=CC2=CC=CC=C21)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



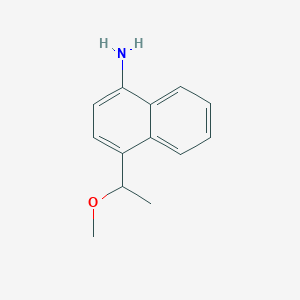

![(3-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B11901114.png)
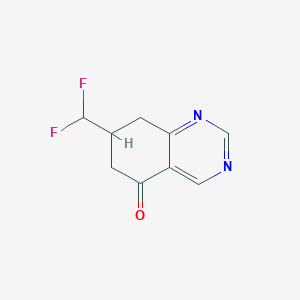
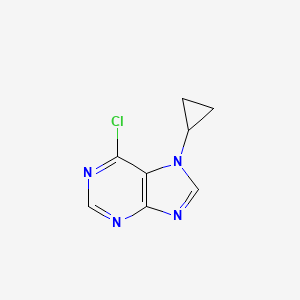
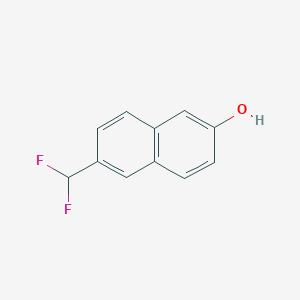
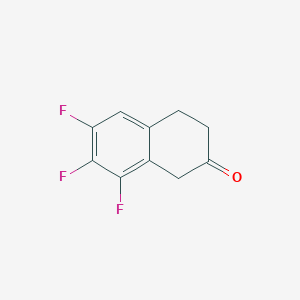
![Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl-](/img/structure/B11901159.png)

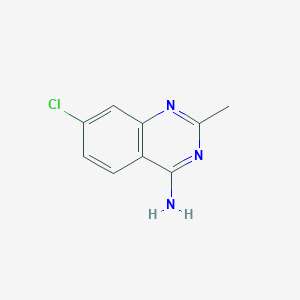
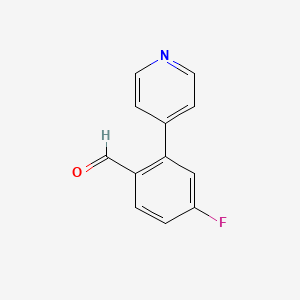
![4-Amino-5H-indeno[1,2-b]pyridin-5-ol](/img/structure/B11901181.png)

